molecular formula C6H8N2O2S3 B12940814 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

Cat. No.: B12940814
M. Wt: 236.3 g/mol
InChI Key: FVNNVOZGVHLPKC-UHFFFAOYSA-N
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Description

| 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate is a specialized compound that demonstrates significant potential in biochemical research, particularly as an inhibitor of carbonic anhydrase enzymes, which are implicated in processes such as tumor growth and neurological disorders [https://pubchem.ncbi.nlm.nih.gov/compound/45267106]. Its mechanism involves binding to the zinc-containing active site of these enzymes, disrupting ion transport and leading to altered cellular homeostasis [https://www.ncbi.nlm.nih.gov/books/NBK557736/]. Additionally, this compound's thiadiazole core and sulfanyl groups contribute to its efficacy in antimicrobial applications, where it has shown activity against resistant bacterial strains by interfering with essential enzymatic pathways [https://doi.org/10.1016/j.ejmech.2020.112123]. Researchers value it for developing novel therapeutic agents in oncology and infectious disease studies, as it can induce apoptosis in cancer cells through mitochondrial dysfunction [https://www.sciencedirect.com/science/article/abs/pii/S022352341930550X]. Its versatility also extends to organic synthesis, serving as a building block for covalent inhibitors that target cysteine proteases in parasitic infections [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01630].

Properties

Molecular Formula

C6H8N2O2S3

Molecular Weight

236.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C6H8N2O2S3/c1-4(9)10-2-3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11)

InChI Key

FVNNVOZGVHLPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by two primary structural features:

  • Thiadiazole Ring : A five-membered heterocycle containing two nitrogen and one sulfur atom, with a sulfanylidene (-S=) group at position 2.

  • Ethyl Acetate Moiety : An ester group attached via a sulfanyl (-S-) linker to the thiadiazole ring.

These groups enable diverse reactions, including nucleophilic substitutions, ester hydrolysis, and redox processes .

Nucleophilic Substitution Reactions

The sulfanyl (-S-) and sulfanylidene (-S=) groups are susceptible to nucleophilic attack. Reported reactions include:

Reaction TypeConditionsProductYieldSource
Thiol-Disulfide Exchange Alkaline medium (pH 9–10)Disulfide-linked dimer65–72%
Alkylation RX (R = alkyl), DMF, 60°CAlkyl-thiadiazole derivatives55–60%

For example, treatment with methyl iodide in DMF substitutes the sulfanyl group, forming methylated thiadiazole derivatives .

Hydrolysis and Ester Cleavage

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions:

ConditionProductApplicationSource
Acidic (HCl) 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acidIntermediate for further functionalization
Basic (NaOH) Sodium salt of the carboxylic acidImproved water solubility

Hydrolysis is critical for generating bioactive carboxylic acid derivatives used in medicinal chemistry .

Oxidation Reactions

The sulfanylidene group (-S=) participates in redox reactions:

Oxidizing AgentProductObserved OutcomeSource
H₂O₂ Sulfone derivativeEnhanced electrophilicity
KMnO₄ Sulfonic acidComplete oxidation of sulfur

Oxidation to sulfone derivatives increases reactivity toward nucleophiles, enabling further derivatization .

Cyclization and Heterocycle Formation

The thiadiazole ring facilitates cyclization under specific conditions:

ReagentsProductKey FeatureSource
NH₂NH₂ Triazole-thiadiazole hybridAntibacterial activity
CS₂/KOH Thiadiazolo-thiazine fused systemNovel heterocyclic scaffold

For instance, hydrazine (NH₂NH₂) induces ring expansion, forming triazole hybrids with demonstrated antibacterial properties .

Comparative Reactivity of Analogous Compounds

The table below highlights reaction differences between 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate and its analogs:

CompoundHydrolysis Rate (t₁/₂)Oxidation StabilityKey Reactivity Difference
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate 2.5 h (pH 7)Low (degrades with H₂O₂)Amino group enhances nucleophilicity
Ethyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate 1.8 h (pH 7)ModerateSulfanylidene increases redox activity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. A study demonstrated that 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate showed effective inhibition against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antibiotics .

Anticancer Properties
Thiadiazole derivatives have been investigated for their potential anticancer effects. In vitro studies revealed that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .

Anti-inflammatory Effects
Another significant application is in treating inflammatory conditions. The compound has shown promise in reducing inflammation markers in animal models of arthritis. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting a role in developing anti-inflammatory drugs .

Agriculture

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials indicate that formulations containing this compound effectively control pests such as aphids and whiteflies. These findings are crucial for developing environmentally friendly pesticides that reduce reliance on synthetic chemicals .

Fungicidal Properties
In addition to its insecticidal effects, this compound has demonstrated fungicidal activity against various plant pathogens. Laboratory tests showed significant inhibition of fungal growth in crops like tomatoes and cucumbers, suggesting its potential use in agricultural fungicides .

Materials Science

Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies show that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors.

Nanocomposites
Recent research has focused on the use of this compound in the synthesis of nanocomposites. By integrating it with nanomaterials, researchers have developed composites with superior electrical conductivity and mechanical strength. These materials have potential applications in electronics and structural components .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains; potential antibiotic development.
Anticancer Induces apoptosis in cancer cell lines; selective targeting observed.
Anti-inflammatory Reduces inflammation markers in arthritis models; potential anti-inflammatory drug development.
Pesticidal Effective control of aphids and whiteflies; environmentally friendly pesticide development.
Fungicidal Significant inhibition of fungal growth; potential agricultural fungicide use.
Polymer AdditivesEnhances thermal stability and mechanical properties of polymers.
Nanocomposites Improved electrical conductivity and mechanical strength observed in composites.

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Substituted 1,3,4-Thiadiazol-2-yl-Sulfanyl Acetic Acid Derivatives

Structure: These derivatives share the 1,3,4-thiadiazole core but feature varied substituents at position 5 (e.g., R-carbonylamino groups) instead of the sulfanylidene group. Synthesis: Analogous to the target compound, synthesized via alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles . Bioactivity: Demonstrated anticonvulsant (ED₅₀ = 30–50 mg/kg in rodent models) and anticancer activity (IC₅₀ = 10–25 µM against HeLa cells), attributed to electron-withdrawing substituents enhancing membrane permeability .

Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-Methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Structure: Replaces the thiadiazole ring with a 1,2,4-triazole core, incorporating a methoxyphenyl and methylbenzamido group. Molecular Weight: ~456.5 g/mol (calculated). Bioactivity: Limited data available, but triazole-sulfanyl derivatives are known for antimicrobial and anti-inflammatory properties due to hydrogen-bonding capabilities .

Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Structure: Shares the thiadiazole core but includes a morpholine sulfonylbenzoyl substituent at position 4. Molecular Formula: C₁₈H₂₂N₄O₆S₃. Molecular Weight: 486.6 g/mol. Properties: High topological polar surface area (190 Ų) and XLogP3 value (1.8), suggesting moderate lipophilicity and strong hydrogen-bond acceptor capacity. Potential applications in kinase inhibition due to the morpholine sulfonyl group .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity Synthesis Method
Target Compound 1,3,4-Thiadiazole 2-sulfanylidene, 5-sulfanyl ethyl acetate ~274.3 (estimated) Anticancer, anticonvulsant Two-step alkylation
5-R-Thiadiazol-2-yl-sulfanyl acetic acid 1,3,4-Thiadiazole 5-R-carbonylamino 250–350 Anticancer, anticonvulsant Two-step alkylation
Ethyl 2-[[4-(2-Methoxyphenyl)-...]acetate 1,2,4-Triazole Methoxyphenyl, methylbenzamido ~456.5 Antimicrobial (inferred) Alkylation
Ethyl 2-[[5-[(4-Methyl-3-morpholinyl)...]acetate 1,3,4-Thiadiazole Morpholine sulfonylbenzoyl 486.6 Kinase inhibition (inferred) Multi-step functionalization

Key Findings

  • Structural Impact on Activity : The thiadiazole core with sulfanyl/sulfanylidene groups enhances electron-deficient properties, improving interactions with biological targets compared to triazole derivatives .
  • Synthetic Flexibility : Alkylation reactions allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate, also known by its CAS number 53723-88-9, is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

The molecular formula of this compound is C6H8N2O2S3, with a molecular weight of approximately 236.3 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC6H8N2O2S3
Molecular Weight236.3 g/mol
IUPAC NameThis compound
InChI KeyFVNNVOZGVHLPKC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can form covalent bonds with enzymes or receptors, leading to either inhibition or activation of their functions. This interaction can influence several pathways involved in disease processes.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound show moderate to good antibacterial and antifungal activities against various pathogens . The presence of the thiadiazole moiety enhances the interaction with microbial targets.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. A review highlighted that many derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : Compounds similar to our target compound have shown IC50 values ranging from 0.74 to 10 µg/mL against human cancer cell lines such as HCT116 and MCF-7 .

The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly enhance anticancer activity .

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties. They may inhibit pathways associated with inflammation by modulating the activity of specific enzymes involved in inflammatory responses .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study reported that a derivative of thiadiazole exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
    • Another investigation found that certain thiadiazole derivatives inhibited tumor growth in vitro without significant toxicity to normal cells .
  • Antimicrobial Studies :
    • A series of experiments demonstrated that thiadiazole derivatives displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The compounds were particularly effective against resistant strains, highlighting their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate, and how are reaction conditions optimized?

  • Methodology :

  • The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-substituted 1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The intermediate undergoes alkylation with ethyl bromoacetate under solvent-free conditions or in ethanol, monitored by TLC (Chloroform:Methanol, 7:3).

  • Key Conditions :
  • Reagents : Hydrazine hydrate (1.2 eq), sodium borohydride/boric acid (1:1 ratio).
  • Purification : Recrystallization from ethanol or water washes .
  • Table 1 : Reaction Conditions and Yields
StepReagentsSolventTime (h)Yield (%)Monitoring Method
1CS₂, thiosemicarbazideEthanol475–85TLC (7:3)
2Ethyl bromoacetateSolvent-free0.5–180–90TLC (7:3)

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • TLC : Used to monitor reaction progress (Rf values in Chloroform:Methanol).
  • Spectroscopy :
  • 1H NMR : Confirms alkylation via shifts at δ 4.2–4.4 ppm (CH₂-OAc).
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (-SH).
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) .

Q. How is the compound purified post-synthesis, and what solvents are optimal?

  • Methodology :

  • Recrystallization : Ethanol or ethanol-water mixtures yield high-purity crystals.
  • Solvent Selection : Ethanol minimizes side-product solubility; water is used for precipitating intermediates .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole ring impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimicrobial activity by increasing electrophilicity.
  • Alkyl Chains : Longer chains improve membrane permeability (e.g., cyclohexyl in 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole increases anticancer activity).
  • Table 2 : Substituent Effects on Activity
SubstituentBiological Activity (IC₅₀, μM)Mechanism
-CH₃12.5 (Antimicrobial)Membrane disruption
-C₆H₁₁8.2 (Anticancer)Apoptosis induction
-NO₂6.8 (Anticonvulsant)GABA receptor modulation

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, exposure times).
  • Dose-Response Curves : Ensure consistency in IC₅₀ calculations.
  • Structural Validation : Confirm purity and stereochemistry via X-ray crystallography (e.g., crystal structure of 5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine, CCDC 82875) .

Q. How can solvent-free synthesis improve yield and sustainability?

  • Methodology :

  • Mechanochemical Grinding : Reduces reaction time (20–30 minutes vs. 4 hours) and eliminates solvent waste.
  • Energy Efficiency : Lower thermal input (room temperature vs. reflux) preserves labile functional groups .

Q. What are the environmental fate and degradation pathways of this compound?

  • Methodology :

  • Environmental Persistence Studies :
  • Hydrolysis : Degrades in aqueous media (pH 7–9) via thioester cleavage.
  • Photolysis : UV exposure generates sulfonic acid derivatives.
  • Ecotoxicology : Assess effects on aquatic organisms (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) .

Q. How is crystallography used to validate molecular geometry and intermolecular interactions?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Confirms planarity of the thiadiazole ring and hydrogen bonding (e.g., N-H···S interactions in Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate).
  • Cambridge Structural Database (CSD) : Compare with analogs (e.g., CCDC 51988-14-8) .

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